(S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl
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Overview
Description
(S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a propyl chain, and a fluorine atom attached to an aniline ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or auxiliaries.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and amination steps enhances efficiency and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
(S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-Aminopropyl)benzonitrile hydrochloride
- (S)-4-(1-Aminopropyl)phenol hydrochloride
- (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride
Uniqueness
(S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl is unique due to the presence of the fluorine atom at the 4-position of the aniline ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and binding affinity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H13FN2 |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-[(1S)-1-aminopropyl]-4-fluoroaniline |
InChI |
InChI=1S/C9H13FN2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8H,2,11-12H2,1H3/t8-/m0/s1 |
InChI Key |
IWKHCLIXVYUVOY-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)F)N)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)N)N |
Origin of Product |
United States |
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